N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide: is an organic compound that features a boronic ester group and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves the following steps:
Borylation Reaction:
Amidation Reaction: The amide group is introduced through an amidation reaction, where the borylated intermediate reacts with pivaloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation reactions to form boronic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Palladium catalysts and aryl halides in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Enzyme Inhibition: Boronic ester groups are known to inhibit serine proteases and other enzymes.
Fluorescent Probes: Used in the development of fluorescent probes for detecting biomolecules.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its interaction with molecular targets through its boronic ester and amide groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The amide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s stability and reactivity.
Comparison with Similar Compounds
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness: N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is unique due to its specific combination of a boronic ester and an amide group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C18H28BNO3 |
---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
2,2-dimethyl-N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H28BNO3/c1-12-9-10-13(14(11-12)20-15(21)16(2,3)4)19-22-17(5,6)18(7,8)23-19/h9-11H,1-8H3,(H,20,21) |
InChI Key |
LSGWVYNKRCXPIF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.